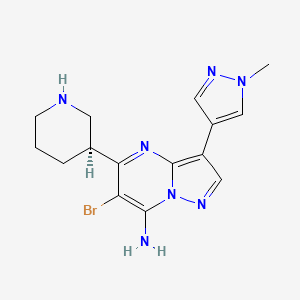

SCH900776 (S-isomer)

Description

BenchChem offers high-quality SCH900776 (S-isomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SCH900776 (S-isomer) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-(1-methylpyrazol-4-yl)-5-[(3S)-piperidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrN7/c1-22-8-10(6-19-22)11-7-20-23-14(17)12(16)13(21-15(11)23)9-3-2-4-18-5-9/h6-9,18H,2-5,17H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIZZEXBPRLVIV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)C4CCCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C=N1)C2=C3N=C(C(=C(N3N=C2)N)Br)[C@H]4CCCNC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237552 | |

| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891494-64-7 | |

| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0891494647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-((3S)-piperidin-3-yl)pyrazolo(1,5-a)pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-3-(1-METHYL-1H-PYRAZOL-4-YL)-5-((3S)-PIPERIDIN-3-YL)PYRAZOLO(1,5-A)PYRIMIDIN-7-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99Y1V29WVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of SCH900776 (S-isomer): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The S-isomer of SCH900776 is the biologically active enantiomer. This document details the scientific background, key experimental data, and methodologies relevant to the research and development of this compound.

Introduction

Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. In many cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints, which are regulated by Chk1, become crucial for survival, especially when undergoing replication stress induced by chemotherapy. Therefore, inhibiting Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.

SCH900776 was identified as a potent and functionally selective Chk1 inhibitor through a high-content, cell-based screen for γ-H2AX induction, a surrogate marker for DNA double-strand breaks.[1] This approach allowed for the selection of a compound with an optimal in-cell profile, demonstrating synergistic effects with DNA antimetabolite agents in vitro and in vivo.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for SCH900776 (S-isomer).

Table 1: In Vitro Potency and Selectivity of SCH900776

| Target | Assay Type | Value | Reference |

| Chk1 | IC50 | 3 nM | [2][3] |

| Chk1 | Kd | 2 nM | [2] |

| Chk2 | IC50 | 1.5 µM (1500 nM) | [2][3] |

| CDK2 | IC50 | 0.16 µM (160 nM) | [2][3] |

Table 2: In Vivo Efficacy of SCH900776 in Combination with Gemcitabine (A2780 Xenograft Model)

| SCH900776 Dose (mg/kg) | Gemcitabine Dose (mg/kg) | Outcome | Reference |

| 4 | 150 | Induction of γ-H2AX biomarker | [1] |

| 8 | 150 | Enhanced tumor pharmacodynamic and regression responses | [1] |

| 16 | 150 | Incremental improvements in tumor response | [1] |

| 32 | 150 | Further incremental improvements in tumor response | [1] |

| 20 | 150 | Improvements in Time to Progression (TTP10x) | [1] |

| 50 | 150 | Further improvements in TTP10x | [1] |

Enantioselective Synthesis of SCH900776 (S-isomer)

A convergent synthesis approach has been developed for MK-8776 (SCH900776) that avoids a late-stage chiral separation by utilizing an optically pure β-keto nitrile.[4] The synthesis involves the construction of the pyrazolo[1,5-a]pyrimidine scaffold through a cyclocondensation reaction.

Key Precursors:

-

Bispyrazole E: 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine

-

Optically Pure β-keto nitrile F: (R)-2-(cyanomethyl)-3-oxopiperidine-1-carboxylate

General Synthetic Scheme:

-

Synthesis of Bispyrazole E: This intermediate is prepared from 1-methyl-1H-pyrazole through a series of reactions including formylation (Vilsmeier-Haack reaction), conversion to a nitrile, and subsequent cyclization with hydrazine.[4]

-

Synthesis of Optically Pure β-keto nitrile F: The synthesis of this chiral intermediate is crucial for the enantioselectivity of the final product. Asymmetric synthesis of 3-aminopiperidine derivatives can be achieved through various methods, including enzymatic transamination of a prochiral ketone.[5][6] The resulting chiral amine is then protected and further functionalized to yield the desired β-keto nitrile.

-

Cyclocondensation: Bispyrazole E is reacted with the optically pure β-keto nitrile F in ethanol at elevated temperatures to form the core pyrazolo[1,5-a]pyrimidine structure (Intermediate G).[4]

-

Bromination: The pyrazolo[1,5-a]pyrimidine intermediate G is then brominated using N-bromosuccinimide (NBS) in a mixture of acetonitrile and dichloromethane.[4]

-

Deprotection: The final step involves the removal of the protecting group (e.g., Boc) from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) to yield the final product, (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (SCH900776, S-isomer).[4]

Experimental Protocols

Chk1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of SCH900776 against Chk1 kinase.

Materials:

-

Recombinant His-tagged Chk1 enzyme

-

Biotinylated Cdc25C peptide substrate

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution (containing ³³P-ATP)

-

SCH900776 stock solution (in DMSO)

-

Stop solution (e.g., 2 M NaCl, 1% H₃PO₄)

-

Streptavidin-coated SPA beads

Procedure:

-

Dilute the His-Chk1 enzyme and Cdc25C peptide substrate in kinase buffer to the desired concentrations.

-

Prepare serial dilutions of SCH900776 in 10% DMSO.

-

In a microplate, mix the Chk1 enzyme solution, Cdc25C peptide solution, and the SCH900776 dilution.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads.

-

Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

γ-H2AX Immunofluorescence Staining for DNA Damage

This protocol is for visualizing and quantifying DNA double-strand breaks in cells treated with SCH900776.

Materials:

-

Cells cultured on coverslips

-

SCH900776

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)

-

DAPI solution (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat the cells with the desired concentration of SCH900776 (and/or a DNA damaging agent) for the specified duration.

-

Fix the cells with the fixation solution for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 30 minutes at room temperature.

-

Block non-specific antibody binding with the blocking solution for 30 minutes at room temperature.

-

Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI solution for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the γ-H2AX foci using a fluorescence microscope.

Western Blot for Chk1 Phosphorylation

This protocol is for assessing the inhibition of Chk1 autophosphorylation at Ser296 in cells treated with SCH900776.

Materials:

-

Cell lysates from treated and untreated cells

-

RIPA buffer (or other suitable lysis buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% w/v BSA in TBST)

-

Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Treat cells with SCH900776 for the desired time and concentration.

-

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Chk1 (Ser296) antibody overnight at 4°C with gentle shaking.[7]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-total Chk1 antibody and a loading control antibody to ensure equal protein loading.

Visualizations

Signaling Pathway of Chk1 Inhibition

Caption: Signaling pathway of Chk1 inhibition by SCH900776.

Experimental Workflow for SCH900776 Evaluation

Caption: Experimental workflow for the evaluation of SCH900776.

Logic of High-Content Screening Discovery

Caption: Logic of the high-content screen for Chk1 inhibitor discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 7. WO2012131633A1 - Pyrazolo pyrimidine derivatives - Google Patents [patents.google.com]

SCH900776 (S-isomer): A Deep Dive into its Mechanism of Action in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH900776, also known as MK-8776, is a potent and highly selective ATP-competitive inhibitor of the serine/threonine kinase Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical transducer in the DNA Damage Response (DDR) pathway, a complex signaling network that maintains genomic integrity following endogenous or exogenous DNA damage.[3] By inhibiting CHK1, SCH900776 effectively abrogates DNA damage-induced cell cycle arrest, primarily at the S and G2/M phases, forcing cells with damaged DNA to prematurely enter mitosis.[4][5][6][7] This leads to a phenomenon known as "mitotic catastrophe" and subsequent apoptosis, particularly in cancer cells that often harbor p53 deficiencies and are thus heavily reliant on the CHK1-mediated checkpoint for survival.[2] This technical guide provides a comprehensive overview of the mechanism of action of SCH900776 in the context of the DNA damage response, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: CHK1 Inhibition

SCH900776 exerts its effects by directly binding to and inhibiting the kinase activity of CHK1.[6] In response to DNA damage, upstream kinases such as ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate and activate CHK1.[3][8] Activated CHK1 then phosphorylates a variety of downstream substrates, most notably the Cdc25 family of phosphatases.[6] This phosphorylation marks Cdc25 for degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are essential for cell cycle progression. By inhibiting CHK1, SCH900776 prevents the inactivation of Cdc25, leading to sustained CDK activity and the bypass of cell cycle checkpoints.[6]

A key indicator of CHK1 activity is its autophosphorylation at Serine 296 (pS296-Chk1).[9][10] Treatment with SCH900776 leads to a dose-dependent suppression of this autophosphorylation, providing a reliable biomarker for target engagement.[11]

Quantitative Analysis of SCH900776 Activity

The potency and efficacy of SCH900776 have been quantified in numerous preclinical studies, both as a single agent and in combination with DNA-damaging chemotherapeutics.

Table 1: In Vitro Potency and Selectivity of SCH900776

| Target | IC50 | Selectivity vs. CHK1 | Reference |

| CHK1 | 3 nM | - | [1] |

| CDK2 | 160 nM | 50-fold | [1] |

| CHK2 | 1500 nM | 500-fold | [1][11] |

Table 2: Synergistic Effects of SCH900776 with DNA Damaging Agents

| Combination Agent | Cell Line | Effect | Fold Sensitization | Reference |

| Hydroxyurea | MDA-MB-231 | Reduction in growth-inhibitory concentration | 20 to 70-fold | [4][5] |

| Hydroxyurea | MDA-MB-231 | Reduction in IC50 from 3 mM to 30 µM | 100-fold | [7] |

| Cytarabine | Various | Reduction in growth-inhibitory concentration | 20 to 70-fold | [5] |

| Gemcitabine | MDA-MB-231 | Reduction in IC50 from 10 nM to 0.9 nM (with 2 µM SCH900776) | ~10-fold | [4] |

| Gemcitabine | Various | Reduction in growth-inhibitory concentration | 5 to 10-fold | [5] |

| Cisplatin | Various | No sensitization observed | - | [4][5] |

| 5-Fluorouracil | Various | No sensitization observed | - | [4][5] |

| 6-Thioguanine | Various | No sensitization observed | - | [4] |

| SN38 | Various | Abrogation of S and G2 arrest (at 300 nM) | - | [7] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of SCH900776.

Western Blotting for Phospho-Protein Analysis

This protocol is used to assess the phosphorylation status of key DDR proteins, such as CHK1 (pS296, pS345) and H2AX (γH2AX), as an indicator of CHK1 inhibition and DNA damage.

-

Cell Lysis:

-

Treat cells with SCH900776 and/or a DNA damaging agent for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, incubate on ice for 30 minutes, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-pS296-Chk1, anti-pS345-Chk1, anti-γH2AX, anti-total Chk1) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Cell Cycle Analysis by Flow Cytometry

This method is employed to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and to assess the abrogation of cell cycle arrest by SCH900776.

-

Cell Culture and Treatment:

-

Seed cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of SCH900776 and/or a DNA damaging agent (e.g., SN38, hydroxyurea) for the specified duration.

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit) to model the cell cycle distribution based on DNA content (PI fluorescence).

-

Concluding Remarks

SCH900776 (S-isomer) is a potent and selective inhibitor of CHK1 that disrupts the DNA damage response by abrogating cell cycle checkpoints. Its ability to synergize with various DNA damaging agents, particularly antimetabolites like hydroxyurea and cytarabine, underscores its potential as a valuable component of combination cancer therapy.[4][5] The pronounced single-agent activity in certain cell lines further highlights the dependence of some tumors on CHK1 for survival.[4] The well-defined mechanism of action and the availability of robust biomarkers for target engagement make SCH900776 a compelling candidate for further clinical investigation in rationally designed trials targeting tumors with specific DDR deficiencies.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The novel Chk1 inhibitor MK-8776 sensitizes human leukemia cells to HDAC inhibitors by targeting the intra-S checkpoint and DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

Initial Pharmacological Profiling of MK-8776: A Technical Guide

Introduction

MK-8776 (formerly known as SCH 900776) is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2] Chk1 is a critical serine/threonine kinase that functions as a central transducer in the DNA damage response (DDR) pathway.[3] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[1][3] Many conventional anticancer therapies, such as chemotherapy and radiation, function by inducing extensive DNA damage.[3] However, cancer cells can exploit the DDR pathway to survive these treatments. By inhibiting Chk1, MK-8776 abrogates this protective cell cycle arrest, forcing tumor cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[1] This mechanism provides a strong rationale for using MK-8776 to sensitize cancer cells to DNA-damaging agents.[1] This document provides an in-depth technical overview of the initial pharmacological profiling of MK-8776, covering its mechanism of action, in vitro and in vivo activity, clinical evaluation, and off-target effects.

Mechanism of Action: CHK1 Inhibition

Checkpoint kinase 1 (CHK1) is a primary signal transducer in the ATR-CHK1 signaling cascade, a critical component of the DNA Damage Response (DDR). Following DNA damage, particularly single-strand breaks or replication stress, the ATR (Ataxia Telangiectasia and RAD3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[3] Activated CHK1, in turn, phosphorylates a range of downstream substrates, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.[1] This cascade results in cell cycle arrest, providing a crucial window for DNA repair.

MK-8776 acts as an ATP-competitive inhibitor of CHK1. By binding to the kinase domain of CHK1, MK-8776 prevents its catalytic activity, thereby blocking the downstream signaling cascade.[3] This inhibition prevents the phosphorylation of Cdc25 phosphatases, leading to the premature activation of CDKs and forcing cells to bypass the G2/M checkpoint, even in the presence of significant DNA damage.[4][5] This abrogation of the cell cycle checkpoint is the primary mechanism by which MK-8776 sensitizes cancer cells to genotoxic agents.

Caption: DNA Damage Response pathway and inhibition by MK-8776.

In Vitro Pharmacological Profile

The in vitro characterization of MK-8776 established its potency, selectivity, and cellular effects as a CHK1 inhibitor.

Enzymatic Activity and Selectivity

MK-8776 is a highly potent inhibitor of the CHK1 kinase. In cell-free enzymatic assays, it demonstrates low nanomolar inhibitory activity. Its selectivity was assessed against other key kinases involved in cell cycle regulation, such as CHK2 and CDK2. MK-8776 shows significant selectivity for CHK1 over these related kinases.[2]

| Kinase Target | IC50 (nM) | Selectivity vs. CHK1 | Reference |

| CHK1 | 3 | - | [2] |

| CDK2 | ~150 | ~50-fold | [2] |

| CHK2 | ~1500 | ~500-fold | [2] |

| Table 1: In Vitro Enzymatic Inhibitory Activity of MK-8776. |

Cellular Activity

Single-Agent Cytotoxicity: While primarily developed as a chemosensitizer, MK-8776 exhibits single-agent cytotoxic activity in a subset of cancer cell lines.[6] Approximately 15% of cell lines screened showed high sensitivity to MK-8776 as a monotherapy.[6] This sensitivity is often associated with endogenous replication stress.

| Cell Line | Cancer Type | GI50 (µM, 24h exposure) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 9.4 | [4] |

| BT-549 | Triple-Negative Breast Cancer | 17.6 | [4] |

| CAL-51 | Triple-Negative Breast Cancer | 2.1 | [4] |

| AsPC-1 | Pancreatic Cancer | < 2.0 | [6] |

| ACHN | Renal Cancer | < 2.0 | [6] |

| Table 2: Single-Agent Growth Inhibitory (GI50) Concentrations of MK-8776 in various cancer cell lines. |

Sensitization to DNA Damaging Agents: MK-8776 demonstrates potent sensitization of cancer cells to various DNA-damaging agents, including gemcitabine and ionizing radiation.[3][4] For instance, in a panel of 16 cancer cell lines, MK-8776 induced an average 7-fold sensitization to gemcitabine.[3]

Induction of DNA Damage Marker γH2AX: A key pharmacodynamic marker of CHK1 inhibitor activity is the induction of the phosphorylated histone H2AX (γH2AX), which signals the presence of DNA double-strand breaks.[6] In sensitive cell lines, treatment with MK-8776 as a single agent leads to a rapid increase in γH2AX levels, particularly in S-phase cells.[3][6] This effect is significantly enhanced when combined with DNA-damaging agents.[4]

Caption: Cellular consequences of CHK1 inhibition by MK-8776.

Experimental Protocols: In Vitro Assays

Kinase Inhibition Assay (Generic Protocol)

-

Objective: To determine the IC50 of MK-8776 against target kinases.

-

Materials: Recombinant human CHK1, CHK2, CDK2 kinases; appropriate peptide substrate; ATP; MK-8776 serial dilutions; kinase buffer; 384-well plates; detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of MK-8776 in DMSO and then dilute into kinase buffer.

-

Add the kinase, peptide substrate, and inhibitor solution to the wells of a 384-well plate.

-

Initiate the reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition relative to DMSO controls.

-

Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation (GI50) Assay

-

Objective: To measure the concentration of MK-8776 that inhibits cell growth by 50%.

-

Materials: Cancer cell lines; complete culture medium; 96-well plates; MK-8776; DNA staining dye (e.g., Hoechst 33258); cell lysis buffer.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of MK-8776 for a defined period (e.g., 24, 48 hours for short exposure, or continuous for 6-7 days).[3][6]

-

For short exposure assays, after the treatment period, wash the cells and replace the drug-containing medium with fresh medium.[3][6]

-

Continue incubation until control (untreated) cells are near confluence (typically 6-7 days total).[3][6]

-

Lyse the cells directly in the wells and stain the DNA with a fluorescent dye like Hoechst.[6]

-

Read the fluorescence on a plate reader as a surrogate for cell number.

-

Normalize the data to untreated controls and calculate the GI50 value.

-

γH2AX Immunofluorescence Staining

-

Objective: To quantify the induction of DNA double-strand breaks.

-

Materials: Cells grown on coverslips or in microplates; MK-8776; paraformaldehyde (PFA); Triton X-100; blocking buffer (e.g., BSA in PBS); primary antibody (anti-phospho-Histone H2A.X); fluorescently-labeled secondary antibody; DAPI.

-

Procedure:

-

Treat cells with MK-8776 and/or a DNA-damaging agent for the desired time.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-γH2AX antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Image the cells using a fluorescence microscope or high-content imaging system.

-

Quantify the number and intensity of γH2AX foci per nucleus.

-

In Vivo and Preclinical Pharmacology

Preclinical studies in xenograft models were conducted to evaluate the efficacy of MK-8776 in a physiological context, both as a monotherapy and in combination with standard-of-care agents.

Xenograft Tumor Models

MK-8776 has demonstrated efficacy in sensitizing tumors to chemotherapy and radiation in vivo.[4] In a study using triple-negative breast cancer (TNBC) xenografts, the combination of MK-8776 with ionizing radiation resulted in significantly enhanced tumor growth inhibition compared to radiation alone.[4] Similarly, when combined with gemcitabine, MK-8776 has shown to improve tumor regression in various xenograft models.[2] The pharmacodynamic response in these models was often confirmed by measuring an increase in γH2AX levels in tumor tissues post-treatment, indicating successful target engagement and DNA damage enhancement.[2]

Caption: Typical experimental workflow for a preclinical xenograft study.

Clinical Pharmacology and Trials

MK-8776 has been evaluated in early-phase clinical trials to determine its safety, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase I Dose-Escalation Trial

A first-in-human Phase I trial evaluated MK-8776 as a monotherapy and in combination with gemcitabine.[7] The study successfully determined the safety profile and the recommended Phase II dose (RP2D).

| Parameter | Monotherapy | Combination with Gemcitabine |

| Patient Population | Advanced Solid Tumors | Advanced Solid Tumors |

| Most Frequent Adverse Events | QTc prolongation (19%), Nausea (16%), Fatigue (14%) | Fatigue (63%), Nausea (44%), Decreased Appetite (37%), Thrombocytopenia (32%) |

| Recommended Phase II Dose (RP2D) | Not specified in abstract | MK-8776 200 mg + Gemcitabine 1000 mg/m² on days 1 and 8 of a 21-day cycle |

| Pharmacodynamics | Bioactivity assessed by γ-H2AX ex vivo assay | Bioactivity assessed by γ-H2AX ex vivo assay |

| Preliminary Efficacy (n=30) | 2 Partial Responses, 13 Stable Disease | 2 Partial Responses, 13 Stable Disease |

| Table 3: Summary of Phase I Clinical Trial of MK-8776.[7] |

Phase II Trial in AML

A randomized Phase II trial was conducted to compare timed sequential cytosine arabinoside (AraC) with or without MK-8776 in patients with relapsed or refractory acute myeloid leukemia (AML).[8] While the addition of MK-8776 led to a robust increase in DNA damage in leukemic blasts (as measured by γH2AX), it did not translate into a significant improvement in response rates or median survival compared to AraC alone.[8]

Off-Target Effects and Biphasic Response

While highly selective, the pharmacological profile of MK-8776 is influenced by off-target activities at higher concentrations, most notably the inhibition of CDK2.[3] The IC50 for CDK2 is approximately 50-fold higher than for CHK1.[2][3] This off-target inhibition of CDK2 (and likely CDK1) can have confounding effects.

Intriguingly, some cell lines exhibit a biphasic growth response to MK-8776, where cell growth inhibition is observed at low concentrations, but this effect is partially reversed at higher concentrations.[3] This is attributed to the dual inhibition of CHK1 and CDK2. At low concentrations, CHK1 inhibition causes DNA damage and cell death. At high concentrations, the concurrent inhibition of CDK2 can prevent S-phase progression and entry into mitosis, thereby mitigating the lethal effects of CHK1 inhibition and leading to a G2/M arrest.[3]

Caption: Concentration-dependent effects of MK-8776.

Conclusion

The initial pharmacological profiling of MK-8776 characterizes it as a potent and highly selective CHK1 inhibitor. Its primary mechanism of action involves the abrogation of DNA damage-induced cell cycle arrest, which effectively sensitizes cancer cells to genotoxic therapies. This has been demonstrated robustly in both in vitro and in vivo preclinical models. Early clinical trials established a manageable safety profile and a recommended Phase II dose for combination therapy. However, the clinical development has been challenged by factors including off-target effects on CDK2 at higher concentrations, which can produce a complex biphasic cellular response, and a lack of superior efficacy in some randomized trial settings. Despite Merck discontinuing its development, the study of MK-8776 has provided valuable insights into the therapeutic potential and complexities of CHK1 inhibition in oncology.[3]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Chk1 inhibitor MK-8776 increases the radiosensitivity of human triple-negative breast cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MK-8776, a novel chk1 kinase inhibitor, radiosensitizes p53-defective human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Phase I dose-escalation trial of checkpoint kinase 1 inhibitor MK-8776 as monotherapy and in combination with gemcitabine in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Randomized phase II trial of cytosine arabinoside with and without the CHK1 inhibitor MK-8776 in relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

"early studies on SCH900776 selectivity and potency"

An In-depth Technical Guide to the Early Studies on SCH900776 (MK-8776) Selectivity and Potency

Introduction

SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage or replication stress, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest, primarily in the S and G2/M phases.[1][3] This arrest allows time for DNA repair. Many conventional anticancer agents function by inducing DNA damage, thereby activating these checkpoint pathways which can ultimately lead to cell survival and treatment resistance.[4][5] The development of Chk1 inhibitors like SCH900776 is based on the rationale that abrogating this induced cell cycle arrest will sensitize cancer cells to the cytotoxic effects of DNA-damaging agents, leading to mitotic catastrophe and enhanced cell death.[4][5]

This technical guide provides a detailed overview of the early preclinical studies that characterized the potency and selectivity of SCH900776, summarizing key quantitative data, experimental methodologies, and the signaling pathways involved.

Data Presentation: Potency and Selectivity

Early research focused on quantifying the inhibitory activity of SCH900776 against its primary target, Chk1, and assessing its selectivity against other related kinases, particularly Chk2 and cyclin-dependent kinases (CDKs).

Table 1: In Vitro Potency of SCH900776 against Chk1

| Parameter | Value (nM) | Assay Type | Reference |

| IC₅₀ | 3 | Enzymatic Assay | [2] |

| IC₅₀ | 2 | Enzymatic Assay | [6] |

| Kd | 2 | Direct Binding (TdF) | [6][7][8] |

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd (Dissociation constant) is a measure of binding affinity.

Table 2: Kinase Selectivity Profile of SCH900776

| Kinase | IC₅₀ (µM) | Fold Selectivity (vs. Chk1 IC₅₀ of 3 nM) | Reference |

| Chk1 | 0.003 | 1x | [2] |

| Chk2 | 1.5 | ~500x | [9] |

| CDK2 | 0.16 | ~53x | [9] |

These early data established SCH900776 as a highly potent Chk1 inhibitor with significant selectivity over the closely related kinase Chk2 and CDK2.[2][10] Further profiling revealed no significant inhibition of cytochrome P450 human liver microsomal isoforms, which is a favorable characteristic for drug development.[7][8][9]

Experimental Protocols

The characterization of SCH900776 involved a combination of enzymatic, cell-based, and biophysical assays.

Enzymatic Kinase Inhibition Assay

This assay directly measures the ability of SCH900776 to inhibit the enzymatic activity of purified Chk1.

-

Objective: To determine the IC₅₀ of SCH900776 against Chk1.

-

Methodology:

-

Enzyme and Substrate Preparation: Recombinant His-tagged Chk1 (e.g., 6.2 nM final concentration) was used as the enzyme source. A biotinylated peptide derived from CDC25C (e.g., 385 nM final concentration), a known Chk1 substrate, was used.[9]

-

Reaction Mixture: The enzyme and substrate were mixed in a kinase buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT).[9]

-

Inhibitor Addition: SCH900776 was serially diluted and added to the reaction mixture.[9]

-

Reaction Initiation: The kinase reaction was initiated by adding ATP solution containing radiolabeled 33P-ATP (e.g., 1 µM final ATP concentration).[9]

-

Incubation: The reaction was allowed to proceed for a set time (e.g., 2 hours) at room temperature.[9]

-

Stopping and Detection: The reaction was stopped, and the phosphorylated peptide was captured using streptavidin-coated scintillation proximity assay (SPA) beads. The amount of incorporated radiolabel was quantified using a scintillation counter.[9]

-

Data Analysis: Dose-response curves were generated, and IC₅₀ values were calculated using non-linear regression analysis.[9]

-

High-Content Functional Screening (γ-H2AX Assay)

A key innovation in the discovery of SCH900776 was the use of a mechanism-based cellular screen to identify compounds that could abrogate the replication checkpoint.[7][8]

-

Objective: To identify compounds that induce DNA double-strand breaks (a marker of replication fork collapse) in cells under replication stress.

-

Methodology:

-

Cell Culture and Stress Induction: Human osteosarcoma U2OS cells were treated with a DNA replication inhibitor, such as hydroxyurea, to induce S-phase arrest and activate the Chk1-dependent replication checkpoint.[7]

-

Compound Treatment: Cells were then treated with compounds from a chemical library, including the pyrazolo[1,5-a]pyrimidine series from which SCH900776 was derived.[7][8]

-

Immunofluorescence Staining: After a set incubation period, cells were fixed and stained with an antibody specific for the phosphorylated form of histone H2AX (γ-H2AX), a sensitive biomarker for DNA double-strand breaks.[7][8] Nuclear DNA was counterstained with a dye like Propidium Iodide (PI).

-

High-Content Imaging and Analysis: Automated microscopy and image analysis software were used to quantify the intensity of the γ-H2AX signal on a per-cell basis.[7]

-

Hit Identification: Compounds like SCH900776 that caused a significant increase in γ-H2AX signal in hydroxyurea-treated cells were identified as "hits," indicating their ability to override the checkpoint and cause the collapse of stalled replication forks.[6][7]

-

Target Engagement Assay (Chk1 Autophosphorylation)

To confirm that SCH900776 engaged and inhibited Chk1 within cells, its effect on Chk1 autophosphorylation was measured.

-

Objective: To assess the in-cell inhibition of Chk1 by SCH900776.

-

Methodology:

-

Cell Treatment: Cancer cell lines (e.g., U2OS, MDA-MB-231) were treated with a DNA-damaging agent (e.g., hydroxyurea, SN38) to activate Chk1.[7][11]

-

Inhibitor Addition: Cells were co-treated or subsequently treated with varying concentrations of SCH900776.

-

Protein Extraction and Western Blotting: Cell lysates were prepared, and proteins were separated by SDS-PAGE. Western blotting was performed using an antibody specific for Chk1 phosphorylated at Serine 296 (pS296), a marker of Chk1 autophosphorylation and activity.[7][11][12]

-

Analysis: A dose-dependent reduction in the pS296 signal in the presence of SCH900776 demonstrated effective target engagement and inhibition in a cellular context.[7][9]

-

Mandatory Visualizations

Signaling Pathway of Chk1 Inhibition

Caption: Chk1 signaling pathway and the inhibitory mechanism of SCH900776.

Experimental Workflow for SCH900776 Discovery

Caption: High-content screening workflow for the identification of SCH900776.

Logical Relationship of SCH900776 Action

Caption: Logical flow from Chk1 inhibition to enhanced cytotoxicity.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sch-900776 | C15H18BrN7 | CID 46239015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. The Potential for Targeting G2/M Cell Cycle Checkpoint Kinases in Enhancing the Efficacy of Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

Preclinical Rationale for the Development of SCH900776 (MK-8776): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH900776, also known as MK-8776, is a potent and functionally selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] The preclinical development of SCH900776 was founded on the rationale of targeting the replication checkpoint, a critical cell cycle control mechanism that is often exploited by cancer cells for survival.[2] Many conventional chemotherapeutic agents, particularly DNA antimetabolites and damaging agents, induce replication stress, leading to stalled replication forks and activation of the CHK1-dependent replication checkpoint.[2][3] This checkpoint activation allows cancer cells to repair DNA damage and resume proliferation, thereby limiting the efficacy of these therapies. By inhibiting CHK1, SCH900776 abrogates this protective checkpoint, leading to the collapse of replication forks, accumulation of catastrophic DNA damage, and ultimately, selective cell death in tumor cells.[3][4] Preclinical studies have demonstrated that SCH900776 potentiates the cytotoxic effects of various DNA-damaging agents, providing a strong rationale for its clinical development in combination with standard-of-care chemotherapy.[1][5]

Mechanism of Action: Targeting the Replication Checkpoint

The primary mechanism of action of many DNA antimetabolite drugs is the suppression of DNA synthesis, which results in stalled replication forks and the activation of the replication checkpoint.[2] This checkpoint is crucial for cell viability, acting to stabilize and preserve the replication fork complexes.[2] Checkpoint Kinase 1 (CHK1) is an essential serine/threonine kinase that serves as a central mediator of the mammalian replication checkpoint.[2]

In response to DNA damage or replication stress, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1.[6] Activated CHK1 then phosphorylates a multitude of downstream targets, including Cdc25 phosphatases.[7] This phosphorylation leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, typically in the S and G2/M phases.[7] This pause in the cell cycle provides time for DNA repair mechanisms to resolve the damage before the cell proceeds into mitosis.

SCH900776 is a pyrazolo[1,5-a]pyrimidine derivative that acts as a potent and selective inhibitor of CHK1.[1][5] It competes with ATP for binding to the kinase domain of CHK1, thereby preventing the phosphorylation of its downstream substrates.[7] By inhibiting CHK1, SCH900776 effectively overrides the DNA damage-induced cell cycle arrest, forcing cells with damaged DNA to prematurely enter mitosis.[7] This abrogation of the checkpoint in the presence of DNA damage leads to mitotic catastrophe and apoptosis.

Quantitative Preclinical Data

In Vitro Kinase Selectivity and Potency

SCH900776 was identified as a potent inhibitor of CHK1 with a high degree of selectivity over other kinases, including the closely related CHK2 and various cyclin-dependent kinases (CDKs).[2] This selectivity is crucial for minimizing off-target effects and associated toxicities.

| Kinase | Assay Type | Potency Metric | Value (nmol/L) | Reference |

| CHK1 | Enzymatic IC50 | IC50 | ~3 | [2] |

| CHK1 | Direct Binding (TdF) | Kd | 2 | [2] |

| CHK2 | Enzymatic IC50 | IC50 | >1,000 | [2] |

| CDK2 | Enzymatic IC50 | IC50 | ~200 | [2] |

In Vitro Chemosensitization

Preclinical studies have consistently demonstrated the ability of SCH900776 to significantly enhance the cytotoxicity of various DNA antimetabolites in a range of cancer cell lines.

| Combination Agent | Effect | Fold Sensitization | Cell Lines | Reference |

| Hydroxyurea | Reduced growth-inhibitory concentration | 20- to 70-fold | Multiple | [3][4] |

| Cytarabine | Reduced growth-inhibitory concentration | Similar to Hydroxyurea | Multiple | [3][4] |

| Gemcitabine | Reduced growth-inhibitory concentration | 5- to 10-fold | Multiple | [3][4] |

| SN38 | Abrogation of cell cycle arrest | N/A | MDA-MB-231 | [4][8] |

| Cisplatin | No sensitization | N/A | Multiple | [3][4] |

| 5-Fluorouracil | No sensitization | N/A | Multiple | [3][4] |

| 6-Thioguanine | No sensitization | N/A | Multiple | [3][4] |

| LA-12 (Platinum(IV) complex) | Potentiation of apoptosis and DNA damage | N/A | HCT116 | [1] |

In Vivo Antitumor Efficacy (Xenograft Models)

The combination of SCH900776 with gemcitabine has shown significant antitumor activity in preclinical xenograft models.

| Xenograft Model | Treatment | Best Response | % Starting Volume | TTP 10x (days) | Reference |

| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (8 mg/kg) | Tumor Regression | Not specified | ~9 | [2] |

| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (20 mg/kg) | Tumor Regression | Not specified | Improved vs 8 mg/kg | [2] |

| A2780 Ovarian | Gemcitabine (150 mg/kg) + SCH900776 (50 mg/kg) | Tumor Regression | Not specified | Improved vs 20 mg/kg | [2] |

| MiaPaCa2 Pancreatic | Gemcitabine + SCH900776 | Tumor Growth Delay | Not specified | Not specified | [2] |

TTP 10x: Time to progress to 10 times the initial tumor volume.

Experimental Protocols

High-Content Screening for CHK1 Inhibitors

-

Objective: To identify compounds that induce DNA damage, a functional consequence of CHK1 inhibition.

-

Cell Line: U2OS osteosarcoma cells.

-

Methodology:

-

Cells were treated with a library of chemical compounds.

-

After a defined incubation period, cells were fixed and stained for the DNA damage marker phospho-histone H2AX (γ-H2AX).

-

Automated microscopy and image analysis were used to quantify the intensity of γ-H2AX staining on a per-cell basis.

-

Hits were identified as compounds that significantly increased γ-H2AX levels.[2]

-

-

Rationale: This functional screen was designed to identify not just binders of CHK1, but compounds that effectively disrupt the replication checkpoint, leading to a desired biological outcome (DNA damage).

In Vitro Chemosensitization Assays

-

Objective: To determine the ability of SCH900776 to enhance the cytotoxicity of DNA-damaging agents.

-

Cell Lines: A panel of human cancer cell lines (e.g., MDA-MB-231, A2780, HCT116).[1][4][9]

-

Methodology:

-

Cells were seeded in multi-well plates.

-

Cells were treated with a dose range of a DNA-damaging agent (e.g., gemcitabine, hydroxyurea) in the presence or absence of a fixed concentration of SCH900776.[3][4]

-

For schedule-dependency experiments, SCH900776 was added concurrently with or at various time points after the removal of the DNA-damaging agent.[4][9]

-

After a prolonged incubation period (typically 5-7 days), cell viability was assessed using assays that measure DNA content or metabolic activity.[10]

-

The concentration of the DNA-damaging agent that inhibits growth by 50% (GI50) was calculated for each condition.[10]

-

Western Blot Analysis of Phospho-Proteins

-

Objective: To measure the direct inhibition of CHK1 activity and its downstream consequences.

-

Methodology:

-

Cancer cells were treated with a DNA-damaging agent to activate the CHK1 pathway.

-

Cells were then co-treated with SCH900776 for a short duration.

-

Cell lysates were prepared, and proteins were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with specific antibodies against total CHK1, phospho-CHK1 (e.g., pS296, an autophosphorylation site), and markers of DNA damage like phospho-RPA.[6]

-

Detection of antibody binding was used to quantify changes in protein phosphorylation. A dose-dependent suppression of CHK1 pS296 and a concomitant accumulation of phospho-RPA were indicative of effective CHK1 inhibition and induced DNA damage.[6]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor efficacy and pharmacodynamic effects of SCH900776 in a living organism.

-

Animal Model: Immunocompromised mice bearing subcutaneous human tumor xenografts (e.g., A2780 ovarian, MiaPaCa2 pancreatic).[2]

-

Methodology:

-

Tumor cells were implanted into mice.

-

Once tumors reached a specified volume (e.g., ~250 mm³), mice were randomized into treatment groups: vehicle, SCH900776 alone, gemcitabine alone, and the combination of gemcitabine and SCH900776.[2]

-

Drugs were administered according to a defined schedule (e.g., SCH900776 administered 30 minutes after gemcitabine).[2]

-

Tumor volumes were measured regularly to assess treatment efficacy.

-

For pharmacodynamic studies, tumors were harvested at specific time points after dosing to analyze biomarker modulation (e.g., γ-H2AX) by immunohistochemistry.[2]

-

Rationale for Clinical Development

The preclinical data for SCH900776 provided a compelling rationale for its advancement into clinical trials. Key points supporting this transition include:

-

Selective Mechanism of Action: By selectively targeting CHK1, SCH900776 was designed to potentiate the effects of DNA-damaging chemotherapies specifically in cancer cells, which are often more reliant on the replication checkpoint for survival than normal cells.[2]

-

Synergistic Efficacy: The strong synergistic effects observed when SCH900776 was combined with DNA antimetabolites like gemcitabine and hydroxyurea suggested that this combination could overcome resistance and improve patient outcomes.[3][4]

-

Biomarker-Driven Development: The identification of γ-H2AX as a sensitive pharmacodynamic biomarker of SCH900776 activity in vivo provided a critical tool for assessing target engagement and determining biologically active doses in clinical trials.[2]

-

Favorable Scheduling: In vitro and in vivo studies suggested that a delayed administration of SCH900776 following chemotherapy could be more effective than concurrent treatment, providing a clear hypothesis for clinical trial design.[3][4][9]

SCH900776 (MK-8776) subsequently entered Phase I and II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in combination with various chemotherapeutic agents in patients with advanced solid tumors and hematological malignancies.[5][11]

References

- 1. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical Development of the Novel Chk1 Inhibitor SCH900776 in Combination with DNA Damaging Agents and Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MK-8776, a novel Chk1 inhibitor, exhibits an improved radiosensitizing effect compared to UCN-01 by exacerbating radiation-induced aberrant mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sensitization of human cancer cells to gemcitabine by the Chk1 inhibitor MK-8776: cell cycle perturbation and impact of administration schedule in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Identification of SCH900776: A High-Content Screening Approach to Target the Replication Checkpoint

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery of SCH900776, a potent and functionally selective inhibitor of Checkpoint Kinase 1 (CHK1), through a mechanism-driven, high-content screening campaign. SCH900776 was identified as a promising candidate for cancer therapy due to its ability to abrogate the DNA damage checkpoint and induce synthetic lethality in tumor cells, particularly in combination with DNA antimetabolite agents.[1][2] This document provides a comprehensive overview of the screening strategy, the key experimental protocols employed, and the resultant data that led to the selection of SCH900776 for further development.

High-Content Screening Strategy and Data Presentation

The discovery of SCH900776 stemmed from a focused medicinal chemistry effort to optimize a pyrazolo[1,5-a]pyrimidine core, which was initially identified as a viable scaffold for cyclin-dependent kinase (CDK) inhibitors.[3] The screening strategy pivoted to identifying potent and selective CHK1 inhibitors by developing a high-content, cell-based assay centered on a key biomarker of DNA damage: the phosphorylation of histone H2AX at serine 139 (γ-H2AX).[1][2] This functional screen was designed to be highly discriminatory, selecting for compounds that could phenocopy the effects of CHK1 ablation.[1]

The primary screening assay utilized U2OS osteosarcoma cells treated with hydroxyurea to induce replication stress and activate the CHK1-mediated DNA damage response. Compounds were then assessed for their ability to potentiate the formation of γ-H2AX, a surrogate marker for DNA double-strand breaks, which is a desired outcome of CHK1 inhibition in the context of DNA damaging agents.[1][2]

The quantitative data from the screening and initial characterization of SCH900776 and related compounds are summarized in the tables below.

| Compound | CHK1 IC50 (nmol/L) | CHK2 IC50 (nmol/L) | CDK2 IC50 (nmol/L) | γ-H2AX EC50 (nmol/L) |

| A | 3 | 1,000 | 3 | >10,000 |

| B | 3 | 1,000 | 3 | 1,000 |

| C | 3 | 1,000 | 3 | 300 |

| D | 3 | 1,000 | 3 | 100 |

| E | 3 | 1,000 | 3 | 30 |

| SCH900776 | 3 | 1,000 | 160 | 30 |

Table 1: In vitro kinase inhibitory activity and in-cell functional potency of pyrazolopyrimidine analogs. Data sourced from Guzi, T. J., et al. (2011).

| Kinase | SCH900776 Inhibition (%) at 0.5 µmol/L | SCH900776 Inhibition (%) at 5 µmol/L |

| CHK1 | 99 | 100 |

| CHK2 | 25 | 75 |

| CDK1/cyclin B | 15 | 60 |

| CDK2/cyclin E | 40 | 85 |

| CDK4/cyclin D1 | 0 | 20 |

| p38α | 0 | 10 |

| JNK1 | 5 | 30 |

| AKT1 | 0 | 5 |

| PKA | 10 | 40 |

| ROCK-II | 0 | 15 |

Table 2: Kinase selectivity profile of SCH900776. Data represents the percentage of kinase activity inhibited at two concentrations of SCH900776. Data sourced from Guzi, T. J., et al. (2011).

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of SCH900776.

High-Content γ-H2AX Immunofluorescence Assay

This assay was the cornerstone of the screening cascade for identifying functional CHK1 inhibitors.

Objective: To quantify the induction of DNA double-strand breaks (visualized as γ-H2AX foci) in cells treated with a DNA damaging agent and a test compound.

Materials:

-

U2OS cells

-

Hydroxyurea (HU)

-

Test compounds (e.g., SCH900776) dissolved in DMSO

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well imaging plates

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Primary antibody: FITC-conjugated anti-γ-H2AX monoclonal antibody

-

Counterstain: Propidium Iodide (PI)

-

High-content imaging system (e.g., Molecular Devices Discovery 1)

Procedure:

-

Cell Seeding: Seed U2OS cells into 96-well imaging plates at a density that allows for sub-confluent growth after 24 hours.

-

Induction of Replication Stress: Treat the cells with hydroxyurea (e.g., 2 mmol/L) overnight to induce S-phase arrest and activate the replication checkpoint.

-

Compound Treatment: Add test compounds at various concentrations to the hydroxyurea-treated cells. Include appropriate vehicle (DMSO) and positive controls.

-

Incubation: Co-expose the cells to hydroxyurea and the test compound for 2 hours.

-

Fixation and Permeabilization:

-

Gently aspirate the medium.

-

Wash the cells once with PBS.

-

Fix and permeabilize the cells by adding ice-cold 70% ethanol and incubating for at least 2 hours at 4°C.

-

-

Immunostaining:

-

Wash the cells twice with PBS.

-

Add the FITC-conjugated anti-γ-H2AX antibody diluted in a blocking buffer (e.g., PBS with 1% BSA) to each well.

-

Incubate for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining:

-

Wash the cells twice with PBS.

-

Add the propidium iodide staining solution, which also contains RNase A, to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Analyze the images to quantify the percentage of γ-H2AX positive cells. A cell is typically scored as positive if the fluorescence intensity of γ-H2AX in the nucleus exceeds a predefined threshold.

-

Generate dose-response curves to determine the EC50 for γ-H2AX induction.

-

In Vitro Kinase Assays

These assays were used to determine the potency and selectivity of SCH900776 against CHK1 and other kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant CHK1, CHK2, and CDK2 kinases

-

Biotinylated peptide substrate (e.g., derived from CDC25C for CHK1)

-

ATP (including radiolabeled ATP, e.g., 33P-ATP)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

Test compound (SCH900776) at various concentrations

-

96-well plates

-

Scintillation counter or other appropriate detection system

Procedure:

-

Assay Setup: In a 96-well plate, combine the recombinant kinase, the peptide substrate, and the test compound at various concentrations in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of 33P-ATP).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Capture and Detection:

-

Transfer the reaction mixture to a filter plate that captures the biotinylated peptide substrate.

-

Wash the filter plate to remove unincorporated 33P-ATP.

-

Measure the amount of incorporated radiolabel using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cell Cycle Analysis by Flow Cytometry

This method was used to assess the effect of SCH900776 on cell cycle progression.

Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a test compound.

Materials:

-

U2OS cells

-

Hydroxyurea

-

SCH900776

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat U2OS cells with hydroxyurea and/or SCH900776 for the desired duration.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with PBS.

-

Detach the cells using Trypsin-EDTA.

-

Collect the cells in a centrifuge tube and wash with PBS.

-

-

Fixation:

-

Centrifuge the cells to form a pellet.

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.

-

Incubate the cells at 4°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Measure the fluorescence intensity of the PI signal to determine the DNA content of each cell.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CHK1 Signaling Pathway in Response to DNA Damage and Inhibition by SCH900776.

Caption: High-Content Screening Workflow for the Identification of SCH900776.

References

In Vitro Enzymatic Assays for SCH900776 Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core in vitro enzymatic assays utilized to characterize the activity of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and replicate key experiments for evaluating the enzymatic inhibition and binding affinity of SCH900776 and similar compounds.

Executive Summary

SCH900776 is a highly selective inhibitor of Chk1, a critical serine/threonine kinase involved in the DNA damage response pathway.[1] Its primary mechanism of action is the direct inhibition of the Chk1 kinase activity, which leads to the abrogation of cell cycle checkpoints and sensitizes cancer cells to DNA-damaging agents.[2][3] The in vitro characterization of SCH900776 relies on a suite of enzymatic and biophysical assays to determine its potency, selectivity, and binding kinetics. This guide will detail the methodologies for a luminescence-based kinase assay to measure enzymatic inhibition and a temperature-dependent fluorescence assay for direct binding assessment.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the in vitro activity of SCH900776 against its primary target, Chk1, and other related kinases.

| Parameter | Target Kinase | Value | Assay Type | Reference |

| IC50 | Chk1 | 3 nM | Cell-free enzymatic assay | [4][5] |

| Chk2 | 1.5 µM (1500 nM) | Cell-free enzymatic assay | [4] | |

| CDK2 | 0.16 µM (160 nM) | Cell-free enzymatic assay | [4] | |

| Kd | Chk1 | 2 nM | Temperature-dependent Fluorescence (TdF) | [5][6] |

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

References

Methodological & Application

Application Notes and Protocols for SCH900776 (S-isomer) in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH900776, also known as MK-8776, is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2][3] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[1][2] By inhibiting CHK1, SCH900776 abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and enhanced cell death, particularly in cancer cells treated with DNA-damaging agents.[1][2][4] These application notes provide detailed protocols for utilizing SCH900776 (S-isomer) in common cell-based assays to evaluate its efficacy as a single agent and in combination with chemotherapeutic drugs.

Mechanism of Action: CHK1 Inhibition

Upon DNA damage, such as single-strand breaks (SSBs) or double-strand breaks (DSBs), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[1] Activated CHK1 phosphorylates several downstream targets, including Cdc25 phosphatases, leading to their degradation and subsequent inhibition of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, providing time for DNA repair. SCH900776 competitively inhibits the ATP-binding site of CHK1, preventing the phosphorylation of its downstream targets and thereby overriding the DNA damage-induced cell cycle arrest. This forces cells with damaged DNA to enter mitosis prematurely, resulting in genomic instability and apoptosis.

Figure 1: Simplified signaling pathway of CHK1 inhibition by SCH900776.

Data Presentation: In Vitro Efficacy of SCH900776

The following tables summarize the inhibitory concentrations of SCH900776 as a monotherapy and in combination with other agents in various cancer cell lines.

Table 1: SCH900776 (MK-8776) Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| CHK1 | 3 |

| CHK2 | >1000 |

| CDK2 | >1000 |

Data sourced from a comparative study of CHK1 inhibitors.[5][6]

Table 2: Growth Inhibition (GI50) of SCH900776 (MK-8776) as a Single Agent

| Cell Line | Cancer Type | Exposure Time | GI50 (µM) |

| AsPC-1 | Pancreatic | 6 h | ~0.3 |

| MDA-MB-231 | Breast | 24 h | >10 |

| SW620 | Colorectal | 24 h | >10 |

Note: Sensitivity to single-agent SCH900776 can vary significantly between cell lines.[5][6]

Table 3: Potentiation of Gemcitabine Cytotoxicity by SCH900776

| Cell Line | SCH900776 (µM) | Gemcitabine IC50 (nM) |

| U2OS | 0 | >1000 |

| 1 | ~10 | |

| A2780 | 0 | ~10 |

| 0.2 | ~3 |

Data illustrates the synergistic effect of SCH900776 with a DNA-damaging agent.

Table 4: EC50 of SCH900776 in Combination with Hydroxyurea (HU)

| Cell Line | Treatment | EC50 (µM) |

| U2OS | SCH900776 | >10 |

| SCH900776 + 1 mM HU | 1.35 |

EC50 values were determined after a 24-hour treatment.[7]

Experimental Protocols

The following are detailed protocols for key cell-based assays to assess the activity of SCH900776.

Experimental Workflow Overview

Figure 2: General workflow for cell-based assays with SCH900776.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of SCH900776 on cell viability, both as a single agent and in combination with a DNA-damaging agent.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

SCH900776 (S-isomer)

-

DNA-damaging agent (e.g., Gemcitabine, Hydroxyurea)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Pre-treatment (for combination studies): The following day, treat cells with the desired concentrations of the DNA-damaging agent (e.g., Gemcitabine) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

SCH900776 Treatment: Add various concentrations of SCH900776 to the wells. For single-agent studies, add SCH900776 directly to the cells. For combination studies, add SCH900776 to the wells already containing the DNA-damaging agent.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the induction of apoptosis by SCH900776 through the activation of caspases 3 and 7.

Materials:

-

Cancer cell line of interest

-

96-well white or black-walled, clear-bottom plates

-

SCH900776 (S-isomer)

-

DNA-damaging agent (e.g., Hydroxyurea)

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer or fluorometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium. Incubate overnight.

-

Pre-treatment: Treat cells with a DNA-damaging agent (e.g., overnight with hydroxyurea) to induce S-phase arrest.[1]

-

SCH900776 Treatment: Add increasing concentrations of SCH900776 to the pre-treated cells and incubate for a specified period (e.g., 2 hours).[1]

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.

DNA Damage Assay (γ-H2AX Staining by Flow Cytometry)

This protocol quantifies the induction of DNA double-strand breaks by SCH900776 treatment.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

SCH900776 (S-isomer)

-

DNA-damaging agent (e.g., Hydroxyurea)

-

Fixation buffer (e.g., 70% ethanol)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (FITC-conjugated)

-

Propidium iodide (PI) or DAPI for DNA content staining

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. The following day, pre-treat with a DNA-damaging agent (e.g., hydroxyurea overnight). Then, add SCH900776 at various concentrations and incubate for a short period (e.g., 2 hours).[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.

-

Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes at room temperature.

-

Blocking: Wash the cells with PBS and block with blocking buffer for 30 minutes.

-

Antibody Staining: Incubate the cells with the FITC-conjugated anti-γ-H2AX antibody in blocking buffer for 1 hour at room temperature, protected from light.

-

DNA Staining: Wash the cells with PBS and resuspend in PBS containing PI/RNase A solution or DAPI.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Gate on the cell population and quantify the percentage of γ-H2AX positive cells.

Concluding Remarks

The protocols provided herein offer a framework for investigating the cellular effects of the CHK1 inhibitor SCH900776 (S-isomer). Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of SCH900776 to potentiate the effects of DNA-damaging agents highlights its therapeutic potential in oncology. These cell-based assays are crucial tools for the preclinical evaluation and further development of CHK1 inhibitors in cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Chk1 Inhibitor SCH900776 Effectively Potentiates the Cytotoxic Effects of Platinum-Based Chemotherapeutic Drugs in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]